

Application Notes and Protocols for Flt3 Inhibitor Administration in Animal Models

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Compound of Interest

Compound Name: Flt3-IN-3

Cat. No.: B2587500

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Disclaimer: The following application notes and protocols are based on preclinical data from representative FMS-like tyrosine kinase 3 (FLT3) inhibitors, due to the limited availability of specific public information on a compound designated "**Flt3-IN-3**". The principles and methodologies described are generally applicable to the in vivo evaluation of FLT3 inhibitors. Researchers should adapt these protocols based on the specific properties of their test compound.

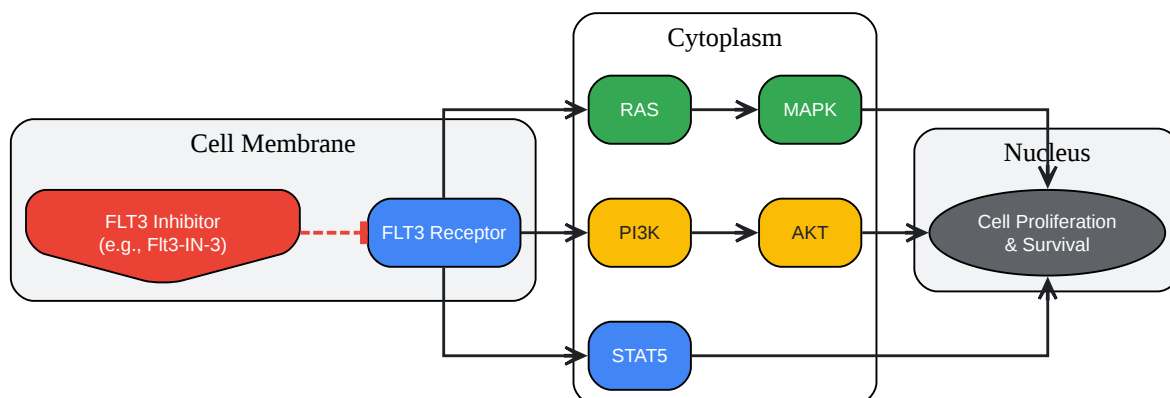
Introduction

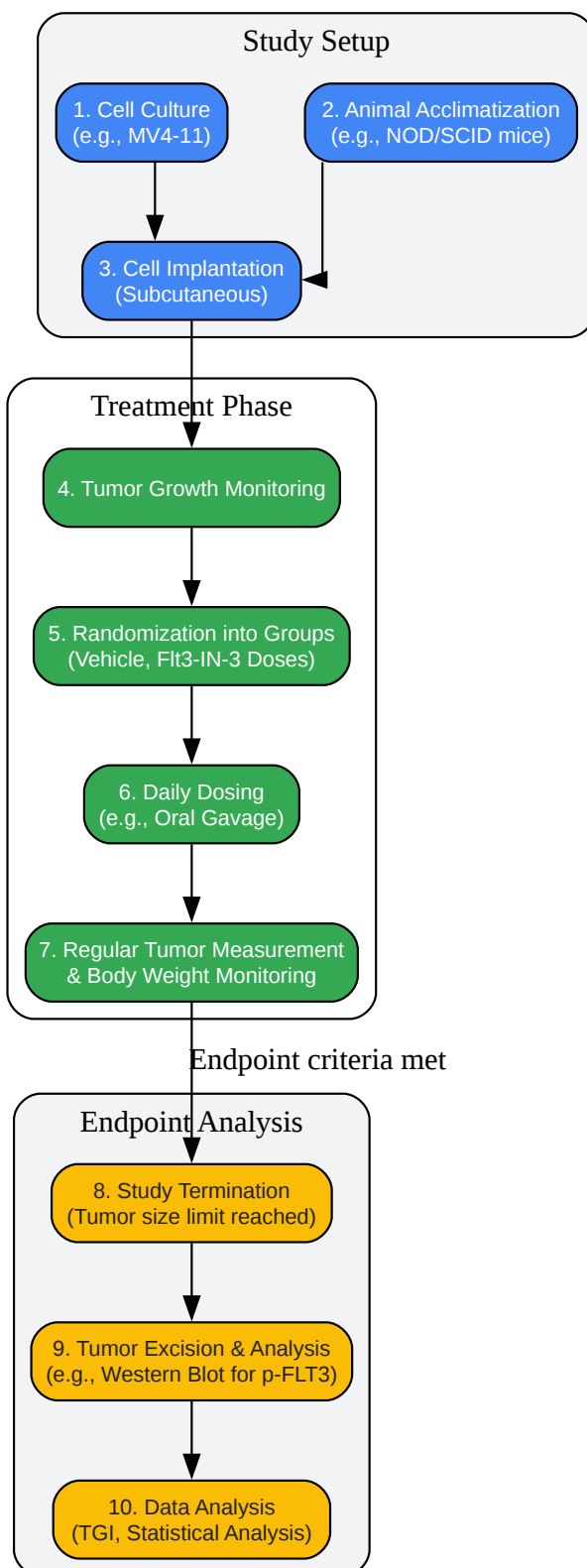
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.^{[1][2][3]} Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.^{[1][2][4][5][6]} This has led to the development of targeted FLT3 inhibitors as a promising therapeutic strategy for FLT3-mutated AML.^{[2][4][5][7]}

These application notes provide a comprehensive overview of the essential considerations and methodologies for the in vivo administration and evaluation of a representative FLT3 inhibitor in preclinical animal models of AML.

Signaling Pathway

FLT3 is a member of the class III receptor tyrosine kinase family.^[3] Upon binding of its ligand (FLT3 Ligand), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival and proliferation.^{[1][2]} In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.^{[1][2]} FLT3 inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream pathways.





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